![molecular formula C17H19NO3 B5747268 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747268.png)
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as GW 501516, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline. Since then, it has been extensively researched for its potential applications in various fields, including scientific research.
Mécanisme D'action
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 works by activating the PPARδ receptor, which is involved in the regulation of various metabolic processes, including fatty acid oxidation and glucose metabolism. By activating this receptor, 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 can increase the expression of genes involved in these processes, leading to increased energy production and improved metabolic function.
Biochemical and Physiological Effects
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation and glucose metabolism, leading to increased energy production and improved metabolic function. It can also increase the expression of genes involved in muscle growth and repair, leading to increased muscle mass and improved muscle function. Additionally, it can increase the expression of genes involved in the regulation of inflammation, leading to reduced inflammation and improved immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 in lab experiments is its ability to activate the PPARδ receptor, which is involved in the regulation of various metabolic processes. This makes it a useful tool for studying the effects of these processes on cellular and physiological function. However, one limitation of using 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Another area of interest is its potential applications in the field of exercise physiology, where it may be useful for improving endurance and muscle metabolism. Additionally, further research is needed to better understand the potential off-target effects of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 and to develop more specific PPARδ agonists with fewer side effects.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 involves several steps. The first step is the preparation of 2-(4-methylphenoxy)ethylamine, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of the synthesis is around 40%, and the purity of the final product can be as high as 99%.
Applications De Recherche Scientifique
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide 501516 has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of exercise physiology, where it has been shown to increase endurance and improve muscle metabolism. It has also been studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes.
Propriétés
IUPAC Name |
3-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-6-8-15(9-7-13)21-11-10-18-17(19)14-4-3-5-16(12-14)20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUAIXNLZGIBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5747189.png)
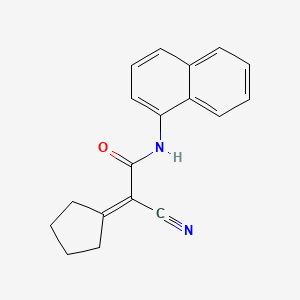
![N-[2-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5747204.png)
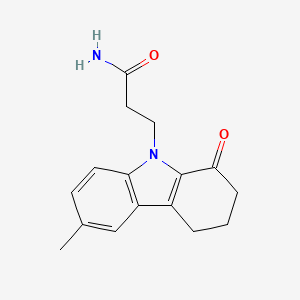
![ethyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5747230.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5747240.png)
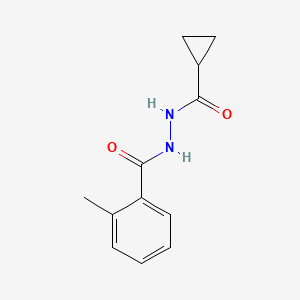
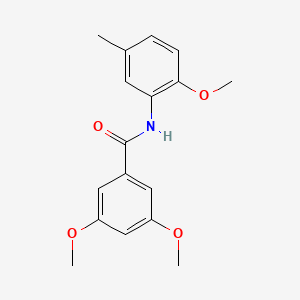
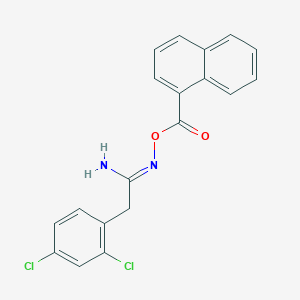
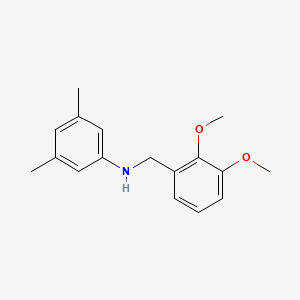
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
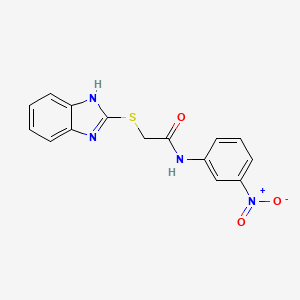
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)